
3-Cyclopropoxy-2-isopropoxyisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-2-isopropoxyisonicotinamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-isopropoxyisonicotinamide can be achieved through a multi-step process involving the following key steps:
Formation of the Isonicotinamide Core: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides and a suitable base.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced through a similar nucleophilic substitution reaction using isopropyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-2-isopropoxyisonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Cyclopropyl halides, isopropyl halides, and suitable bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the original groups.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe for studying biological processes.
Medicine: It could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-2-isopropoxyisonicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are required to elucidate the exact mechanism, it is hypothesized that the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. This interaction could result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropoxy-2-isopropyl-N-methylisonicotinamide: This compound shares a similar core structure but differs in the presence of a methyl group instead of an isopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: This compound contains a cyclopropoxy group but has a different aromatic core.
Uniqueness
3-Cyclopropoxy-2-isopropoxyisonicotinamide is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-2-propan-2-yloxypyridine-4-carboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)16-12-10(17-8-3-4-8)9(11(13)15)5-6-14-12/h5-8H,3-4H2,1-2H3,(H2,13,15) |
Clave InChI |
RSCFSAKKHHQASY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Tert-butoxycarbonyl)amino]-5-(chloromethyl)pyridine-2-carboxylic acid](/img/structure/B14849145.png)
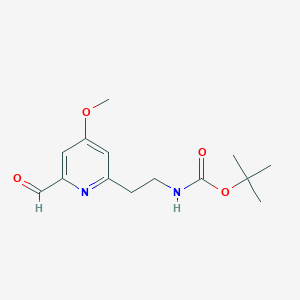

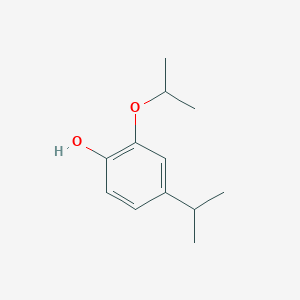
![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
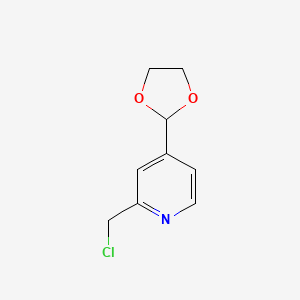

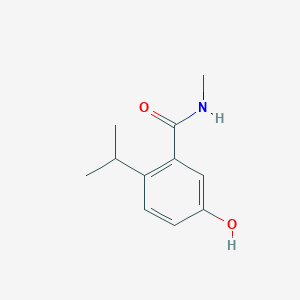
![1-[4-Fluoro-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849195.png)
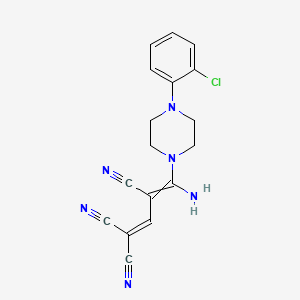
![(2-[(2-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14849207.png)

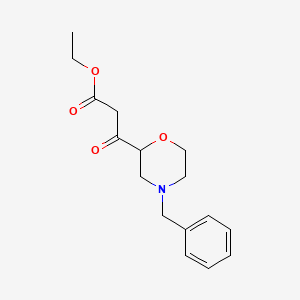
![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B14849230.png)
